Rancinamycin IA
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Overview
Description
Rancinamycin IA is a secondary metabolite produced by the bacterium Streptomyces lincolnensis in a sulfur-depleted culture medium. It is part of the rancinamycin complex, which includes several isomeric components with significant antibiotic activity against various bacteria such as Proteus vulgaris, Proteus rettgeri, and Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rancinamycin IA can be synthesized from nitrosugars. The synthesis involves several steps, starting with the reaction of diacetone-D-glucose with 2-lithio-1,3-dithiane at -78°C to yield a mixture of compounds. The major component is then isolated by crystallization. Subsequent steps include the removal of the 1,2-O-isopropylidene group, treatment with sodium hydrogen carbonate, and further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces lincolnensis in a sulfur-depleted medium. The metabolites are then isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Rancinamycin IA undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it forms a 2,4-dinitrophenylhydrazone derivative, indicating the presence of a carbonyl group .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include 2-lithio-1,3-dithiane, acetic acid, sodium hydrogen carbonate, and methylene chloride. Reaction conditions often involve low temperatures and specific solvents to ensure the desired product yield .
Major Products Formed
The major products formed from the reactions of this compound include various isomeric components and derivatives, such as 2,4-dinitrophenylhydrazone .
Scientific Research Applications
Rancinamycin IA has several scientific research applications:
Mechanism of Action
Rancinamycin IA exerts its antibiotic effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rancinamycin IA include other members of the rancinamycin complex, such as rancinamycin IB, IC, ID, and IE. These compounds share similar structures but differ in their acyl groups or stereochemistry .
Uniqueness
This compound is unique due to its specific acyl group and its significant antibiotic activity against a broad spectrum of bacteria. Its ability to form stable derivatives, such as 2,4-dinitrophenylhydrazone, also distinguishes it from other similar compounds .
Properties
CAS No. |
60925-59-9 |
---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl) 2-methylpropanoate |
InChI |
InChI=1S/C11H16O6/c1-5(2)11(16)17-10-6(4-12)3-7(13)8(14)9(10)15/h3-5,7-10,13-15H,1-2H3 |
InChI Key |
TWOYHFIJNHPEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1C(C(C(C=C1C=O)O)O)O |
Origin of Product |
United States |
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